![molecular formula C22H29N5O B3037787 [4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone CAS No. 605621-29-2](/img/structure/B3037787.png)
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone
Overview
Description
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . Piperazine derivatives have been studied for their potential therapeutic effects . The compound also contains a pyrimidine ring, which is a key component of many important biomolecules, including nucleic acids.
Scientific Research Applications
Herbicidal Activity
A series of novel derivatives containing piperazine structures were designed and synthesized . The herbicidal activity of these compounds was evaluated against the pre-emergence of Echinochloa crusgalli L., Lolium perenne L., Amaranthus retroflexus L. and Lactuca sativa var. ramosa Hort . Piperazine and its derivatives show good biological activity and are widely used as components of medicines and agrochemicals .
Acetylcholinesterase Inhibitors
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .
Anti-inflammatory Effect
Piperazine derivatives have been studied for their anti-inflammatory effects . The acetic acid-induced nociception was achieved as described previously by Koster et al .
Insect Repellent and Insecticidal Activities
Piperazine has been reported to show insect repellent and insecticidal activities . For example, piperazine citrate paralyzed worms which prevented their attachment to the walls of the human intestine, safeguarding the host’s health .
Fungicides
New derivatives of piperazine and its active substructure can function as fungicides .
Inhibition of Renal Inward Rectifier Potassium (Kir) Channels
Novel (phenylsulfonyl)piperazine inhibited against adults and larvae of the mosquito vector Aedes aegypti by affecting their renal inward rectifier potassium (Kir) channels .
Mechanism of Action
Target of Action
Similar compounds have been found to targetacetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE plays a crucial role in the cholinergic system by hydrolyzing acetylcholine, a neurotransmitter involved in learning and memory . α1-ARs are G-protein-coupled receptors involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and depression .
Mode of Action
This inhibition could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s interaction with AChE could affect the cholinergic pathway, which plays a significant role in learning and memory . By inhibiting AChE, the compound could potentially enhance cognitive functions by increasing the level of acetylcholine .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic profiles in preliminary studies
Result of Action
The inhibition of AChE could lead to an increase in acetylcholine levels, potentially enhancing cognitive functions . .
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-4-5-18(2)20(16-17)25-12-14-26(15-13-25)21(28)19-6-10-27(11-7-19)22-23-8-3-9-24-22/h3-5,8-9,16,19H,6-7,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGJHRQFJZHNSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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